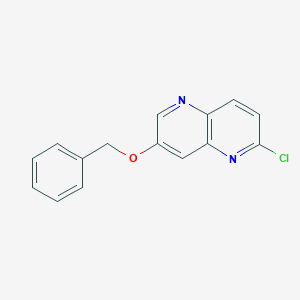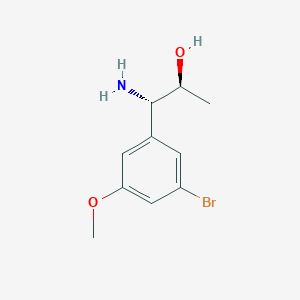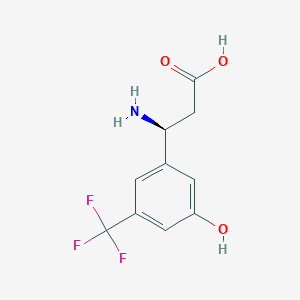
(R)-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL is a synthetic organic compound that features a trifluoroethyl group, a bromine atom, and an amino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that has a bromine atom at the 5-position.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Amination: The amino group is introduced through a reductive amination process, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: The amino group allows for conjugation with biomolecules.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Diagnostics: Used in the synthesis of diagnostic agents.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity, while the amino group can participate in hydrogen bonding. The bromine atom may also play a role in the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-4-BROMOPHENOLHCL: Similar structure but with the bromine atom at the 4-position.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-CHLOROPHENOLHCL: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-IODOPHENOLHCL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The unique combination of the trifluoroethyl group, bromine atom, and amino group in ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrF3NO |
|---|---|
Poids moléculaire |
270.05 g/mol |
Nom IUPAC |
2-[(1R)-1-amino-2,2,2-trifluoroethyl]-5-bromophenol |
InChI |
InChI=1S/C8H7BrF3NO/c9-4-1-2-5(6(14)3-4)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |
Clé InChI |
QASXNQUVZLASNT-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)O)[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)

![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)



![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)


![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)

